molecular formula C25H28O8 B5692509 di-tert-butyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate

di-tert-butyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate

Cat. No. B5692509
M. Wt: 456.5 g/mol
InChI Key: XNSSMNSNRKKLMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Di-tert-butyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate is a chemical compound that has shown significant potential in scientific research. It is a derivative of coumarin, a natural compound found in many plants, with a unique structure that makes it a valuable tool in various fields of research.

Mechanism of Action

The mechanism of action of di-tert-butyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate is not fully understood. However, it is believed to work by inducing apoptosis, or programmed cell death, in cancer cells. It may also inhibit the growth and proliferation of cancer cells by interfering with various signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been found to induce oxidative stress, which may contribute to its anticancer activity. It has also been shown to have anti-inflammatory and antioxidant properties, which could have potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

Di-tert-butyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate has several advantages for use in lab experiments. It is easy to synthesize and has high purity and yield. It is also stable and can be stored for long periods without degradation. However, its potential toxicity and limited solubility in aqueous solutions may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on di-tert-butyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate. One area of interest is its potential as a photosensitizer for photodynamic therapy. Further studies are needed to determine its effectiveness in this application and to optimize its properties for this use. Another potential direction is the development of derivatives of this compound with improved solubility and bioavailability. These derivatives could have potential applications in the treatment of various diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and to identify potential targets for its use in the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of di-tert-butyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate involves the reaction of coumarin with di-tert-butyl dicarbonate in the presence of a base catalyst. The reaction proceeds through a series of steps, resulting in the formation of the final product with high purity and yield.

Scientific Research Applications

Di-tert-butyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate has been extensively studied for its potential applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of metal ions, as a photosensitizer for photodynamic therapy, and as a potential anticancer agent.

properties

IUPAC Name

tert-butyl 2-[1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]-6-oxobenzo[c]chromen-3-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O8/c1-24(2,3)32-20(26)13-29-15-11-18(30-14-21(27)33-25(4,5)6)22-16-9-7-8-10-17(16)23(28)31-19(22)12-15/h7-12H,13-14H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSSMNSNRKKLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C3=CC=CC=C3C(=O)O2)C(=C1)OCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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